Glycyl-N-(4-nitrophenyl)-L-prolinamide
Overview
Description
Glycyl-N-(4-nitrophenyl)-L-prolinamide: is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its incorporation of a glycine residue, a proline residue, and a nitrophenyl group, which together contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-N-(4-nitrophenyl)-L-prolinamide typically involves the following steps:
Activation of Glycine: Glycine is activated using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form an active ester.
Coupling with Proline: The activated glycine is then coupled with L-proline under controlled conditions to form the glycyl-proline intermediate.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the intermediate is treated with nitric acid and sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Glycyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like tin chloride or iron powder are employed in acidic environments.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
Chemistry: Glycyl-N-(4-nitrophenyl)-L-prolinamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its nitrophenyl group can be used to label biomolecules, allowing for their detection and quantification.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Glycyl-N-(4-nitrophenyl)-L-prolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide: A related compound with a similar structure but different amino acid sequence.
DOTA-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide: Another related compound with a macrocyclic structure.
Uniqueness: Glycyl-N-(4-nitrophenyl)-L-prolinamide stands out due to its specific combination of glycine and proline residues, which imparts unique chemical and biological properties. Its reactivity and versatility make it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21/h3-6,11H,1-2,7-8,14H2,(H,15,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOCKEVUJUIWRX-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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